molecular formula C8H11Cl2N5 B8317634 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride CAS No. 154594-26-0

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B8317634
CAS No.: 154594-26-0
M. Wt: 248.11 g/mol
InChI Key: DEHLXOLUGKFNCI-UHFFFAOYSA-N
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Description

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a chemical compound offered for research and development purposes. This product is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a 1,2,4-triazole heterocycle, a prominent pharmacophore in medicinal chemistry known for its ability to interact with biological targets through hydrogen bonding and dipole interactions . This scaffold is found in a wide array of bioactive molecules, including commercial antifungal, antidepressant, and anticancer agents . The molecule is further functionalized with a phenylhydrazine group, making it a versatile building block or precursor for the synthesis of more complex derivatives, particularly hydrazones . Research Applications: • Antimicrobial and Antioxidant Research: The base compound, 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole, has been used as a starting material to synthesize novel phenylhydrazone derivatives, which were subsequently evaluated for their antimicrobial and antioxidant activities . This demonstrates its utility in developing new compounds for biological screening. • Organic Synthesis Intermediate: The reactive hydrazinyl group makes this compound a valuable intermediate for constructing a diverse library of nitrogen-containing heterocycles and Schiff bases for various research applications . Product Information: • CAS Number: The base compound has a of 154594-16-8 . A related salt, the dihydrochloride, has a of 154594-26-0 . • Molecular Formula: The molecular formula for the free base is C₈H₉N₅ . The formula for the dihydrochloride salt is C₈H₁₁Cl₂N₅ . • Storage: It is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

CAS No.

154594-26-0

Molecular Formula

C8H11Cl2N5

Molecular Weight

248.11 g/mol

IUPAC Name

[4-(1,2,4-triazol-4-yl)phenyl]hydrazine;dihydrochloride

InChI

InChI=1S/C8H9N5.2ClH/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13;;/h1-6,12H,9H2;2*1H

InChI Key

DEHLXOLUGKFNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)N2C=NN=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

The foundational method adapts protocols from 4-amino-1,2,4-triazole synthesis, modified to incorporate the hydrazinylphenyl group:

Reaction Scheme

  • Step 1 : Condensation of 4-hydrazinylbenzoic acid with hydrazine hydrate in ethanol, catalyzed by Amberlyst 15 resin.

  • Step 2 : Cyclization at 130–133°C under reflux to form the triazole core.

  • Step 3 : Neutralization with HCl gas to precipitate the hydrochloride salt.

Optimized Conditions

  • Catalyst : Sulfonated polystyrene resin (10–15 wt%)

  • Temperature : 130–180°C

  • Yield : 78–85%

Mechanistic Insights
The acidic resin protonates the carbonyl oxygen of 4-hydrazinylbenzoic acid, facilitating nucleophilic attack by hydrazine to form a hydrazide intermediate. Subsequent cyclization eliminates water, forming the triazole ring. Excess HCl in the final step ensures complete salt formation while avoiding decomposition of the hydrazine group.

Modern Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular polarization. A comparative study showed:

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours20–30 minutes
Yield78%89%
Purity (HPLC)95%98%

Procedure :

  • Mix 4-hydrazinylbenzoic acid (1.0 eq), hydrazine hydrate (2.5 eq), and ethanol in a sealed vessel.

  • Irradiate at 150°C (300 W) for 25 minutes.

  • Quench with ice-cold HCl/ethanol (1:4 v/v) to precipitate the product.

Advantages :

  • Reduced energy consumption (30–40% lower).

  • Minimal byproduct formation due to uniform heating.

Solvent and Catalyst Optimization

Solvent Selection

Ethanol and methanol are preferred for their balance of polarity and boiling points, which facilitate both dissolution of reactants and easy removal during reflux. Isopropanol aids in final crystallization, yielding needle-like crystals with 99.4% purity.

Catalytic Efficiency

Amberlyst 15 outperforms homogeneous acids (e.g., H3PO4) by enabling catalyst recycling and reducing metal contamination:

CatalystCycles Before DeactivationYield per Cycle
Amberlyst 15584–87%
H2SO4 (conc.)172%

Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.72 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, -NH2).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-N hydrazine).

Purity Analysis

HPLC with a C18 column (UV detection at 254 nm) confirms ≥98% purity when using microwave synthesis. Traditional methods require additional recrystallization from ethanol/water (1:3) to achieve comparable purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenyl-triazole compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride serves as a versatile building block for creating complex organic molecules. It acts as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form azo or azoxy compounds.
  • Reduction : Capable of being reduced to yield hydrazine derivatives.
  • Substitution Reactions : The phenyl ring can undergo electrophilic or nucleophilic substitutions.

Biology

The compound exhibits significant biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Studies indicate effective activity against various pathogens by disrupting cellular processes in bacteria and fungi.
  • Anticancer Activity : In vitro studies have shown that it inhibits the growth of cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialBacteria, FungiDisruption of cell membranes and metabolism
AnticancerMelanoma (IGR39), Breast (MDA-MB-231)Inhibition of cell proliferation

Medical Applications

The compound is being explored for its potential therapeutic properties:

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for drug development. Recent studies have indicated that derivatives of this compound can effectively target cancer cells through mechanisms such as apoptosis induction via mitochondrial pathways.

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative activity of novel derivatives containing the 1,2,4-triazole ring against various human cancer cell lines. Compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, indicating strong potential for clinical applications .

Industrial Applications

In industry, this compound is utilized for the development of advanced materials:

  • Polymers and Coatings : Its unique chemical properties allow incorporation into polymer matrices to enhance material performance and durability.

Mechanism of Action

The mechanism of action of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triazole ring can interact with various biological receptors, influencing signal transduction pathways and cellular processes. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Triazole Derivatives

Antimicrobial and Antioxidant Activity

Target Compound Derivatives
  • PH04 (4-(4'-[2'''-(4''-Chlorobenzylidene)hydrazinyl]phenyl)-4H-1,2,4-triazole):
    • Exhibited potent antioxidant activity (IC₅₀ = 22.17 µg/ml) but was less active than ascorbic acid (IC₅₀ = 7.36 µg/ml) and BHA (IC₅₀ = 5.38 µg/ml) .
    • Demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans due to chloro-substitution enhancing electron-withdrawing effects .
3-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazoles
  • Key Substituents: 4-Chlorophenyl and pyridinyl groups.
    • These derivatives showed superior antioxidant activity (IC₅₀ < 10 µg/ml) compared to BHA/BHT, attributed to the synergistic effects of chlorine and pyridine moieties enhancing radical scavenging .
4-(4-Nitrophenyl)-3-Phenyl-4H-1,2,4-Triazole
  • Key Substituents: Nitrophenyl and phenyl groups.
    • Nitro groups improved antimicrobial potency by increasing electrophilicity, though antioxidant activity was moderate (IC₅₀ ~30 µg/ml) .

Table 1: Antioxidant and Antimicrobial Activities of Selected Triazoles

Compound IC₅₀ (Antioxidant, µg/ml) Key Microbial Targets Reference
PH04 (Chlorobenzylidene derivative) 22.17 S. aureus, C. albicans
3-(4-Chlorophenyl)-5-(Pyridin-4-yl) <10 E. coli, Aspergillus niger
Ascorbic Acid (Control) 7.36 N/A

Anticonvulsant Activity

3-Alkoxy-4-(4-(Hexyloxy/Heptyloxy)Phenyl)-4H-1,2,4-Triazoles
  • Compound 5f (3-Heptyloxy-4-(4-Hexyloxyphenyl)):
    • ED₅₀ = 37.3 mg/kg (MES test), TD₅₀ = 422.5 mg/kg, with a protective index (PI) of 11.3, outperforming carbamazepine (PI = 6.4) .
    • Alkoxy chains enhance lipid solubility, improving blood-brain barrier penetration .
Target Compound
  • Limited direct anticonvulsant data, but structural analogs suggest that hydrazine groups may reduce neurotoxicity compared to alkylated derivatives .

Table 2: Anticonvulsant Activity of Alkoxy-Substituted Triazoles

Compound ED₅₀ (mg/kg) TD₅₀ (mg/kg) Protective Index (PI) Reference
5f 37.3 422.5 11.3
Carbamazepine 30.0 192.0 6.4

Receptor-Targeted Activity (P2X7 Antagonists)

3-(2,3-Dichlorophenyl)-4-Benzyl-4H-1,2,4-Triazoles
  • Replaced tetrazole cores with triazole, maintaining potency (IC₅₀ ~50 nM) while improving solubility and metabolic stability .
  • Dichlorophenyl and benzyl groups enhanced binding affinity to P2X7 receptors, critical for inflammatory response modulation .
Key Structural Variations
  • Electron-Withdrawing Groups (Cl, NO₂): Enhance antimicrobial/antioxidant activity but may increase toxicity .
  • Alkoxy Chains: Improve lipophilicity for CNS-targeted applications (e.g., anticonvulsants) .
  • Benzyl/Hydrazine Groups: Modulate receptor binding (P2X7) or redox activity .

Biological Activity

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure combining a hydrazine functional group with a triazole ring, which enhances its reactivity and biological interactions. The molecular formula is C₈H₉N₅·HCl, with a molar mass of 175.19 g/mol. Its synthesis and applications are of considerable interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound's mechanism involves disrupting cellular processes in bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazoles often enhance the antimicrobial efficacy due to their ability to interact with biological membranes and metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can inhibit the growth of different cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The cytotoxic effects were assessed using the MTT assay, revealing that derivatives of this compound can selectively target cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialBacteria, FungiDisruption of cell membranes and metabolism
AnticancerMelanoma (IGR39), Breast (MDA-MB-231)Inhibition of cell proliferation

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrazinyl Group : This moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
  • Triazole Ring : The triazole component interacts with various biological receptors, influencing signal transduction pathways essential for cellular processes .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings .

Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, synthesized derivatives were tested against several cancer cell lines. Among these derivatives, some exhibited IC50 values in the micromolar range against melanoma cells. Notably, compounds containing the hydrazinyl group showed enhanced selectivity towards cancer cells compared to non-cancerous cell lines .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours under reduced pressure yields triazole derivatives, followed by purification via crystallization (water-ethanol) . Optimization includes adjusting solvent polarity (e.g., DMSO for high reactivity), reaction time (12–24 hours), and stoichiometric ratios (1:1 hydrazide to aldehyde). Yield improvements (e.g., 65% in ) often require controlled cooling and prolonged stirring to enhance crystallinity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹ for hydrazinyl groups) and C=N/C–N vibrations (1500–1650 cm⁻¹) from the triazole ring .
  • NMR Spectroscopy : In 1H^1H NMR, aromatic protons appear at δ 7.2–8.5 ppm, while hydrazinyl protons resonate as broad singlets near δ 4.5–5.5 ppm. 13C^{13}C NMR reveals triazole carbons at δ 150–160 ppm and aromatic carbons at δ 110–140 ppm .
  • Elemental Analysis : Validate molecular composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How can structural modifications of the triazole core enhance biological activity, and what substituents are most promising for antioxidant or antimicrobial applications?

Methodological Answer:
Derivatization at the 3- and 5-positions of the triazole ring significantly impacts activity. For example:

  • Antioxidant Activity : Introducing electron-donating groups (e.g., –OCH3_3, –CH3_3) on aryl substituents improves radical scavenging, as seen in derivatives with BHT-like activity .
  • Antimicrobial Activity : Halogenated aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity and membrane penetration, as demonstrated in compounds with MIC values <10 µg/mL against S. aureus .
  • Synthetic Strategy : Condensation with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) followed by NaBH4_4 reduction stabilizes Schiff base intermediates, increasing bioavailability .

Advanced: How can researchers resolve contradictions in biological activity data across studies, particularly for antioxidant assays?

Methodological Answer:
Discrepancies often arise from assay-specific conditions (e.g., DPPH vs. ABTS radical scavenging) or solvent effects. To mitigate:

  • Standardize Assays : Use BHA/BHT as positive controls and normalize activity to molar concentration.
  • Solvent Optimization : Ensure compound solubility in assay media (e.g., DMSO at <1% v/v to avoid cytotoxicity) .
  • Dose-Response Analysis : Calculate IC50_{50} values across multiple replicates to assess reproducibility. For example, reports IC50_{50} values of 8–25 µM for triazole derivatives, varying with substituent electronic effects .

Basic: What are the stability and storage requirements for this compound in laboratory settings?

Methodological Answer:
The compound is hygroscopic and light-sensitive. Recommended protocols:

  • Storage : In airtight containers under inert gas (N2_2) at −20°C to prevent hydrolysis of the hydrazinyl group .
  • Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. A >95% purity threshold is advised for pharmacological studies .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound, and how do they align with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict LogP (e.g., 2.1–3.5 for halogenated derivatives) to estimate membrane permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like cytochrome P450 (binding energies <−8 kcal/mol indicate strong inhibition) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., ≥30% oral bioavailability for methoxy-substituted derivatives) . Validate with in vitro hepatic microsomal assays .

Advanced: How can researchers design experiments to elucidate the mechanism of action for antioxidant triazole derivatives?

Methodological Answer:

  • ROS Scavenging Assays : Quantify H2 _2O2_2, O2 _2^-, and OH^\bullet neutralization using fluorometric probes (e.g., DCFH-DA) .
  • Enzymatic Targets : Measure inhibition of xanthine oxidase (IC50_{50} <10 µM indicates potent activity) or upregulation of endogenous antioxidants (e.g., glutathione) via ELISA .
  • Gene Expression Profiling : RNA-seq or qPCR to track Nrf2/ARE pathway activation, linking structural motifs (e.g., 4-hydrazinylphenyl) to transcriptional responses .

Basic: What are the common impurities in synthesized this compound, and how are they removed?

Methodological Answer:
Typical impurities include unreacted hydrazide precursors or oxidized byproducts. Purification strategies:

  • Recrystallization : Use ethanol/water (1:3 v/v) to isolate the hydrochloride salt with >98% purity .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes non-polar contaminants .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) resolve residual aldehydes or Schiff bases .

Advanced: How can substituent effects on the triazole ring be systematically studied to improve solubility without compromising activity?

Methodological Answer:

  • QSPR Modeling : Correlate substituent Hammett constants (σ) with solubility (LogS) and IC50_{50} values. For example, –SO3 _3H groups increase solubility but may reduce membrane permeability .
  • Pro-drug Design : Introduce phosphate or glycoside moieties at the 4-position, which hydrolyze in vivo to release the active compound .
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (e.g., 2.5-fold increase in derivatives) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

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